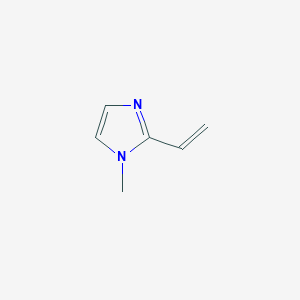![molecular formula C24H27NO B3048513 Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- CAS No. 17184-45-1](/img/structure/B3048513.png)
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]-
Overview
Description
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- is a chemical compound with the molecular formula C24H27NO and a molar mass of 345.48 g/mol . This compound is known for its unique structure, which includes a phenol group attached to a propyl chain that is further linked to a diphenylpropylamine moiety .
Preparation Methods
The synthesis of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- typically involves the reaction of 4-bromophenol with 3,3-diphenylpropylamine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the diphenylpropylamine moiety can interact with receptors or enzymes . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- can be compared with other similar compounds, such as:
- **Phenol, 4-[2-(diphenylmethyl)amino]propyl]-: This compound has a similar structure but with a diphenylmethyl group instead of a diphenylpropyl group .
- **Phenol, 4-[2-(phenylmethyl)amino]propyl]-: This compound features a phenylmethyl group, making it less bulky compared to the diphenylpropyl derivative .
The uniqueness of Phenol, 4-[2-[(3,3-diphenylpropyl)amino]propyl]- lies in its specific structural features, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-[2-(3,3-diphenylpropylamino)propyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO/c1-19(18-20-12-14-23(26)15-13-20)25-17-16-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-15,19,24-26H,16-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNJZMYPDNAJXBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70517039 | |
| Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17184-45-1 | |
| Record name | 4-{2-[(3,3-Diphenylpropyl)amino]propyl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70517039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N,N-Dibenzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B3048434.png)

![Benzenamine, 3,5-dibromo-4-[4-methoxy-3-(1-methylethyl)phenoxy]-](/img/structure/B3048437.png)


![Ethanol, 2-[2-(2-methylbutoxy)ethoxy]-](/img/structure/B3048443.png)



![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]](/img/structure/B3048449.png)


